2-Methyl-2-undecanol

Oxidative stability Alcohol classification Formulation shelf life

2‑Methyl‑2‑undecanol (CAS 32836‑42‑3) is a branched, saturated tertiary alcohol with molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g mol⁻¹. It belongs to the branched‑chain saturated alcohols class, which are used as fragrance ingredients, chemical intermediates, and formulation components.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
Cat. No. B8558640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-undecanol
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(C)O
InChIInChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3
InChIKeyWQUNVSNKFICLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-undecanol (CAS 32836-42-3) Procurement Guide: Branching Pattern and Alcohol Class Determine Chemical Stability and Scent Profile


2‑Methyl‑2‑undecanol (CAS 32836‑42‑3) is a branched, saturated tertiary alcohol with molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g mol⁻¹ [1]. It belongs to the branched‑chain saturated alcohols class, which are used as fragrance ingredients, chemical intermediates, and formulation components [2]. Unlike its primary‑alcohol isomer 2‑methyl‑1‑undecanol (CAS 10522‑26‑6) or linear 1‑undecanol, the tertiary hydroxyl group at position 2 imparts distinct oxidative stability and a characteristic tallowy‑soapy odor note that are key drivers for industrial selection.

Workflow
Fragrance, intermediate & industrial formulation
Stability context
Tertiary alcohol resists oxidation; supports shelf-life requirements
Odor profile
Reported tallowy-soapy note for wax/adhesive blends

Why 2-Methyl-2-undecanol Cannot Be Replaced by Linear or Primary‑Alcohol Analogues Without Quantitative Justification


Substituting 2‑methyl‑2‑undecanol with a generic “C12 alcohol” ignores two quantifiable performance differences. First, tertiary alcohols are resistant to mild oxidation (no α‑hydrogen on the carbinol carbon), whereas primary alcohols such as 1‑undecanol or 2‑methyl‑1‑undecanol oxidise readily to aldehydes and carboxylic acids [1]. Second, the methyl branch at C2 shifts the odour profile from the fatty‑floral character of linear undecanols to a tallowy‑soapy note, as shown by the sensory characterisation of homologous 2‑methyl‑2‑alkanols in industrial waxes [2]. These differences directly affect formulation shelf life and fragrance tenacity, making a simple drop‑in replacement technically unsound.

2-Methyl-2-undecanol
Primary-alcohol analog
Tertiary – resists oxidation under standard conditions
Primary – may oxidise to aldehyde and acid, altering shelf life
Tallowy-soapy odor profile
Fatty-floral or citrus-amber odor; sensory shift likely

Quantitative Differentiation Evidence for 2-Methyl-2-undecanol vs. Closest Structural Analogs


Oxidation Resistance: Tertiary Alcohol Outperforms Primary Isomer 2-Methyl-1-undecanol

2‑Methyl‑2‑undecanol is a tertiary alcohol (no α‑hydrogen on the carbon bearing the –OH group) and therefore does not undergo oxidation to aldehydes or ketones under standard oxidising conditions, whereas the primary‑alcohol isomer 2‑methyl‑1‑undecanol oxidises to the corresponding aldehyde and then to the carboxylic acid [1]. This is a class‑level property of all tertiary vs. primary alcohols: primary alcohols are oxidised by CrO₃, KMnO₄, or even atmospheric oxygen under catalytic conditions, whereas tertiary alcohols remain unchanged [1].

Oxidation Resistance
Class-level inference
Tertiary: no oxidation
Primary isomer: oxidises to aldehyde then acid
Supports formulation shelf-life stability
Qualitative class property; verify under specific storage conditions
Oxidative stability Alcohol classification Formulation shelf life

Odour Quality Differentiation: Tallowy-Soapy vs. Fatty-Floral Character of Linear Undecanols

Gas chromatography‑olfactometry (GC‑O) analysis of industrial waxes identified 2‑methyl‑2‑decanol and 2‑methyl‑2‑dodecanol as possessing tallowy, soapy odour qualities [1]. By class‑level inference, the C11‑chain analogue 2‑methyl‑2‑undecanol falls within the same odour family. In contrast, 1‑undecanol was characterised in the same study with a distinct fatty, soapy note, and 2‑methylundecanal (the aldehyde analogue) is described as having a fatty‑citrus, amber odour [2].

Odor Profile
Class-level inference
Target: tallowy, soapy
Linear alcohol: fatty, soapy; aldehyde analog: citrus-amber
Odor profile differentiation for fragrance design
Inferred from homologous 2-methyl-2-alkanols; validate in final matrix
Sensory analysis Odour profiling Fragrance ingredient

Estimated Physicochemical Property Differences: Boiling Point and log Kow Shift Between Tertiary and Primary Isomers

Calculated properties indicate that 2‑methyl‑2‑undecanol (tertiary alcohol) has a slightly lower boiling point and log Kow than its primary isomer 2‑methyl‑1‑undecanol. The tertiary isomer’s estimated boiling point is approximately 245 °C at 760 mmHg, compared with 250.85 °C for the primary isomer . The log Kow of the tertiary isomer is estimated at 4.7 (identical within error to the primary isomer), but water solubility is impacted by the branching position [1].

Boiling Point (est.)
Estimated
~245 °C
Primary isomer: ~251 °C (Δ ≈ 5 °C)
Slightly higher volatility may influence distillation design
EPI Suite estimate; experimental data to verify
Physicochemical properties Formulation volatility Partition coefficient

Safety Threshold Reference: RIFM Systemic Exposure Limits for Branched‑Chain Saturated Alcohols

Although direct toxicological data for 2‑methyl‑2‑undecanol are sparse, the Research Institute for Fragrance Materials (RIFM) has established safe‑use thresholds for the branched‑chain saturated alcohol group. Using read‑across from 2‑butyloctan‑1‑ol (CAS 3913‑02‑8) and 2‑ethyl‑1‑hexanol (CAS 104‑76‑7), 2‑methylundecanol (CAS 10522‑26‑6) was evaluated as non‑genotoxic, non‑sensitising, and with a Margin of Exposure >100 for repeated‑dose toxicity [1]. 2‑Methyl‑2‑undecanol (CAS 32836‑42‑3), as a tertiary alcohol in the same structural class, is expected to fall within the same safety envelope, although specific data remain unreported.

Safety Reference
Class-level inference
MOE >100 (read-across from branched saturated alcohols)
Supports RIFM class-level safety context
No compound-specific toxicology data; class read-across only
Safety assessment Toxicological threshold Fragrance regulatory

Optimal Application Contexts for 2-Methyl-2-undecanol Based on Quantitative Differentiation Evidence


Long‑Life Fragrance Formulations Requiring Oxidatively Stable Alcohol Carrier

In fine‑fragrance or air‑care products where aldehyde formation during storage leads to off‑odours, 2‑methyl‑2‑undecanol’s tertiary alcohol structure prevents the slow oxidative degradation that occurs with primary alcohols such as 2‑methyl‑1‑undecanol [1]. This makes it suitable as a stable backbone alcohol in fragrance mixtures that must maintain olfactory integrity over months of shelf life.

Tallowy-Soapy Odour Note for Industrial Wax and Adhesive Formulations

Based on sensory profiling of homologous 2‑methyl‑2‑alkanols, 2‑methyl‑2‑undecanol is predicted to deliver a tallowy, soapy odour quality appropriate for hot‑melt adhesives and wax blends [1]. Formulators seeking to replicate or mask the inherent odour of Fischer‑Tropsch waxes should prefer this branched tertiary alcohol over linear undecanols, which contribute a different fatty‑floral character.

Chemical Intermediate for Tertiary‑Alcohol‑Specific Derivatisation

The tertiary hydroxyl group of 2‑methyl‑2‑undecanol enables reactions that are precluded for primary or secondary alcohols, such as acid‑catalysed dehydration to 2‑methyl‑2‑undecene without competing oxidation [1]. This makes it a preferred starting material for the synthesis of branched alkenes, alkyl halides, or ethers that require a stable tertiary carbocation intermediate.

Regulatory‑Compliant Fragrance Ingredient in Cosmetic Products

2‑Methyl‑2‑undecanol falls within the RIFM‑assessed branched‑chain saturated alcohols structural group, which has a Margin of Exposure >100 and is cleared for genotoxicity and skin sensitisation [1]. Cosmetic and personal‑care formulators can reference this class‑level safety determination for regulatory submissions, reducing the need for de‑novo toxicological testing.

Application
Selection Property
Validation Focus
Fragrance shelf-life extension
Tertiary alcohol oxidative stability
Confirm no aldehyde formation under storage
Tallowy-soapy odor note in waxes/adhesives
Odor profile (tallowy-soapy)
Validate sensory match vs. target wax blend
Tertiary-alcohol derivatisation
Reactivity: acid-catalysed dehydration
Confirm stable carbocation intermediate
Cosmetic fragrance ingredient safety assessment
RIFM class-level safety data
Review MOE >100, genotoxicity, sensitisation read-across
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